9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine
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Overview
Description
5’-DEOXY-2’,3’-O-ISOPROPYLIDENE-5’-IODO-ADENOSINE is a synthetic nucleoside analog. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety, and an iodine atom attached to the 5’ position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DEOXY-2’,3’-O-ISOPROPYLIDENE-5’-IODO-ADENOSINE typically involves the protection of the ribose hydroxyl groups followed by iodination at the 5’ position. The process begins with the protection of the 2’ and 3’ hydroxyl groups using an isopropylidene group. This is followed by the selective iodination of the 5’ hydroxyl group using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5’-DEOXY-2’,3’-O-ISOPROPYLIDENE-5’-IODO-ADENOSINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as azides, thiols, and amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 5’-deoxy-2’,3’-O-isopropylidene-5’-substituted adenosine derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-DEOXY-2’,3’-O-ISOPROPYLIDENE-5’-IODO-ADENOSINE is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of 5
Properties
Molecular Formula |
C13H16IN5O3 |
---|---|
Molecular Weight |
417.20 g/mol |
IUPAC Name |
9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine |
InChI |
InChI=1S/C13H16IN5O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
DPEHZPBZYGVHMH-WOUKDFQISA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CI)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CI)C |
Origin of Product |
United States |
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